molecular formula C9H14Cl2N2 B1435012 N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride CAS No. 1803586-30-2

N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride

Cat. No. B1435012
CAS RN: 1803586-30-2
M. Wt: 221.12 g/mol
InChI Key: MRLHEGGEWZBFLE-UHFFFAOYSA-N
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Description

“N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803586-30-2 . Its molecular weight is 221.13 . The IUPAC name for this compound is N-methylisoindolin-4-amine dihydrochloride .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H12N2.2ClH/c1-10-9-4-2-3-7-5-11-6-8 (7)9;;/h2-4,10-11H,5-6H2,1H3;2*1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis of New Compounds

“N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” can be used as an intermediate in the synthesis of new compounds . For instance, it can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .

Biological Activity

The resulting compound from the synthesis process can be a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Neuroprotective and Antioxidant Properties

2,3-Dihydroindoles, a group of compounds that “N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” belongs to, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .

Molecular Docking Studies

The active molecules of “N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” can be subjected to molecular docking studies against various enzymes such as P38alpha mitogen-activated protein kinase and Activin A receptor, type 1 (ACVR1) also known as Activin receptor-like kinase-2 .

Interaction with RCAR/PYR/PYL Receptor Proteins

Compounds similar to “N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” have been identified by targeted SAR studies as promising structures interacting with RCAR/PYR/PYL receptor proteins .

Preparation of Other Disubstituted 1-(indolin-5-yl)methanamines

“N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride” can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-methyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-10-9-4-2-3-7-5-11-6-8(7)9;;/h2-4,10-11H,5-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLHEGGEWZBFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=C1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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